Kojibiose

Description

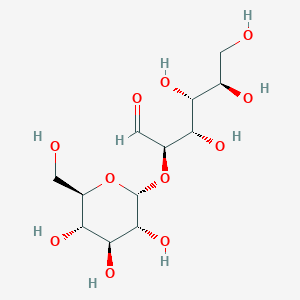

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4(16)7(17)8(18)5(2-14)22-12-11(21)10(20)9(19)6(3-15)23-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7-,8-,9-,10+,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDOWFGHCNHPQD-OQPGPFOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10943954 | |

| Record name | 2-O-alpha-D-Glucopyranosyl-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10943954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Kojibiose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011742 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2140-29-6 | |

| Record name | Kojibiose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2140-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kojibiose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-O-alpha-D-Glucopyranosyl-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10943954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KOJIBIOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R6V2933TB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Kojibiose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011742 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Kojibiose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for kojibiose. The information is intended to support research and development efforts in fields ranging from carbohydrate chemistry to drug discovery.

Core Chemical Structure

This compound is a naturally occurring disaccharide composed of two D-glucose monosaccharide units.[1][2] These units are linked by an α-1,2-glycosidic bond, meaning the anomeric carbon (C1) of one glucose molecule is connected to the hydroxyl group on the second carbon (C2) of the adjacent glucose molecule.[1][3] The systematic name for this compound is 2-O-α-D-glucopyranosyl-D-glucose.[1][4][5] This linkage distinguishes it from other glucose-glucose disaccharides such as maltose (α-1,4), cellobiose (β-1,4), and isomaltose (α-1,6).[3] this compound is a reducing sugar because one of the glucose units has a free anomeric carbon.

Physicochemical Data

The following table summarizes key quantitative data for this compound, providing a ready reference for experimental design and analysis.

| Property | Value | References |

| Chemical Formula | C₁₂H₂₂O₁₁ | [1][2][4][6][7] |

| Molar Mass | 342.30 g/mol | [2][4][5][7] |

| CAS Number | 2140-29-6 | [1][2][4] |

| Melting Point | 187-188 °C | [2] |

| Density | 1.688 g/mL | [5] |

| Solubility | Soluble in water | [1] |

Key Experimental Protocols

This section details selected experimental methodologies relevant to the synthesis, isolation, characterization, and enzymatic analysis of this compound.

Enzymatic Synthesis of this compound via Transglycosylation

This protocol describes the synthesis of this compound using a crude sucrose phosphorylase (SPase) preparation.

Methodology:

-

Reaction Setup: Prepare a reaction mixture with a total volume of 10 mL in a 50 mM MOPS buffer (pH 6.7). The substrates are 0.1 M glucose and 0.2 M sucrose.

-

Enzyme Addition: Initiate the reaction by adding 0.02 U/mg of the crude SPase solution per milligram of total substrates.

-

Incubation: Incubate the reaction mixture at 55 °C.

-

Sampling: At various time intervals, withdraw samples for analysis.

-

Reaction Termination: Stop the reaction by boiling the sample for 10 minutes.

-

Clarification: Centrifuge the boiled sample at 12,000 x g for 20 minutes to remove any precipitate.

-

Analysis: Analyze the supernatant for this compound concentration using High-Performance Liquid Chromatography (HPLC).

Optimization of reaction conditions such as pH (range 5.5–8.0), temperature (range 40-60 °C), and substrate ratios can be performed to maximize the yield of this compound.[3]

Isolation and Purification of this compound

This protocol outlines a general procedure for purifying this compound from a reaction mixture, particularly after enzymatic synthesis.

Methodology:

-

Removal of Monosaccharides: After the synthesis reaction, add baker's yeast to the mixture. The yeast will ferment the remaining glucose and fructose, leaving the non-fermentable this compound in solution.

-

Yeast Removal: After fermentation is complete, remove the yeast cells by centrifugation or filtration.

-

Chromatographic Purification: For higher purity, subject the resulting solution to column chromatography. A TOYOPEARL HW40 column followed by a Wakosil 5SIL column can be effective.

-

Crystallization: Concentrate the purified this compound solution and induce crystallization to obtain highly pure solid this compound.

Structural Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of carbohydrates like this compound.

Methodology:

-

Sample Preparation: Dissolve the this compound sample in deuterium oxide (D₂O).

-

1D NMR: Acquire a 1D ¹H NMR spectrum to identify the anomeric protons, which typically resonate in the region of 4.5-5.5 ppm. The coupling constants of these signals provide information about the stereochemistry of the glycosidic linkage.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Use to establish the proton-proton correlations within each glucose residue.

-

TOCSY (Total Correlation Spectroscopy): Use to identify all the protons belonging to a single glucose spin system, starting from the anomeric proton.

-

HSQC (Heteronuclear Single Quantum Coherence): Use to correlate each proton with its directly attached carbon atom, allowing for the assignment of the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): Use to identify long-range correlations between protons and carbons, which is crucial for identifying the glycosidic linkage between the two glucose units.

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): Use to identify through-space correlations between protons on the different monosaccharide units, confirming the spatial proximity dictated by the glycosidic bond.

-

Enzymatic Assay of this compound Hydrolase (Kojibiase)

This protocol measures the activity of this compound hydrolase, an enzyme that specifically hydrolyzes this compound.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing 10 mM this compound and 0.5 mg/mL of the purified this compound hydrolase in 100 mM sodium acetate buffer (pH 4.5).

-

Incubation: Incubate the reaction at room temperature.

-

Sampling: Take samples at regular intervals (e.g., every 2 minutes for 16 minutes).

-

Glucose Quantification: The hydrolytic activity is monitored by measuring the amount of glucose released. This can be quantified using a coupled enzymatic assay with glucose oxidase and peroxidase (GOD-POD). The assay solution contains 0.45 mg/mL GOD, 69.2 µg/mL POD, and 0.5 mg/mL 2,2′-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) in 1 M acetate buffer (pH 4.5). The development of color is measured spectrophotometrically.

Enzymatic Assay of this compound Phosphorylase

This protocol measures the activity of this compound phosphorylase, which catalyzes the phosphorolysis of this compound.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing 1.0 mM this compound, 10 mM inorganic phosphate, and the this compound phosphorylase enzyme in 50 mM HEPES/K⁺ buffer (pH 8.0).

-

Coupled Enzyme System: The product, β-D-glucose-1-phosphate, is converted to glucose-6-phosphate by β-phosphoglucomutase (β-PGM). Glucose-6-phosphate is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP⁺ to NADPH. The reaction mixture should also contain 1.0 U β-PGM, 3 U G6PDH, 4.0 mM NADP⁺, and 100 µM α-D-glucose-1,6-bisphosphate.

-

Detection: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH. This rate is proportional to the activity of this compound phosphorylase.

Visualizations

The following diagrams illustrate the chemical structure of this compound and a simplified workflow for its enzymatic synthesis and analysis.

Caption: Chemical structure of this compound showing the α-1,2-glycosidic linkage.

Caption: Workflow for this compound synthesis, purification, and analysis.

References

- 1. Epimerization and Decomposition of this compound and Sophorose by Heat Treatment under Neutral pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Optimization of transglycosylation reactions for this compound synthesis [bio-protocol.org]

- 4. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]

- 5. birac.nic.in [birac.nic.in]

- 6. nottingham.ac.uk [nottingham.ac.uk]

- 7. Synthesis of alpha-glucosidase inhibitors: this compound-type pseudo-disaccharides and a related pseudotrisaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources, Occurrence, and Analysis of Kojibiose in Food

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kojibiose (2-O-α-D-glucopyranosyl-D-glucose) is a rare disaccharide naturally present in select food items. Despite its low natural abundance, this compound is of significant interest due to its potential as a low-calorie sweetener, its prebiotic properties, and its specific inhibitory action on α-glucosidase I, a key enzyme in the N-linked glycosylation pathway of proteins.[1][2][3][4] This technical guide provides an in-depth overview of the natural sources and occurrence of this compound in food, details the analytical methodologies for its detection and quantification, and discusses its biochemical significance, particularly for professionals in drug development.

Natural Occurrence of this compound in Foodstuffs

This compound is not widely distributed in nature in significant quantities, which makes its isolation from natural sources for industrial-scale production challenging.[5] Its presence is primarily the result of specific enzymatic activities during fermentation or ripening processes, or through the thermal degradation of glucose.[4]

The primary natural sources of this compound include:

-

Honey : Honey is the most cited natural source containing quantifiable amounts of this compound, with concentrations reported to be around 3%.[4] Its formation in honey is attributed to the enzymatic action of α-glucosidases present in nectar and the honey bee's salivary secretions.

-

Fermented Foods and Beverages : this compound is found in various traditional Japanese fermented products where Aspergillus oryzae (koji mold) is used.[6][7] This includes:

-

Sake (Japanese Rice Wine) : The fermentation process, driven by koji mold and yeast, produces a variety of sugars and oligosaccharides, including this compound.[6][8]

-

Miso and Soy Sauce : These fermented soybean products also contain trace amounts of this compound as a byproduct of microbial enzymatic activity.[6][9]

-

-

Starch Hydrolysates and Caramelized Sugar : this compound can be formed during the caramelization of glucose and is present in starch hydrolysates.[4][5] It is considered a component of isomaltooligosaccharides (IMO), which are mixtures of short-chain carbohydrates produced from starch.[9]

-

Beer : Traces of this compound have also been reported in beer, likely resulting from the enzymatic breakdown of starches during the malting and mashing process.[5]

Due to the very low natural levels, most commercially available this compound is synthesized through biotechnological processes using enzymes like sucrose phosphorylase.[1][5][10]

Quantitative Data on this compound Occurrence

Quantitative data on this compound concentrations in most food products is scarce due to its trace-level presence. The available information is summarized in the table below.

| Food Product | Typical Concentration | Notes |

| Honey | ~3% | The most significant natural source.[4] |

| Sake | Trace Amounts | Not typically quantified; present as a minor component of the saccharide profile.[6] |

| Miso | Trace Amounts | Found as part of the isomaltooligosaccharide fraction.[6][9] |

| Soy Sauce | Trace Amounts | Found as part of the isomaltooligosaccharide fraction.[6][9] |

| Beer | Trace Amounts | Levels are generally very low and not commercially significant.[5] |

Methodologies for Detection and Quantification

The accurate detection and quantification of this compound in complex food matrices require sophisticated analytical techniques. The general workflow involves sample preparation followed by chromatographic separation and detection.

Experimental Protocols

A. Sample Preparation and Extraction: The primary goal is to extract soluble carbohydrates while minimizing matrix interference.

-

Homogenization : The food sample (e.g., honey, sake) is homogenized in a suitable solvent, typically a mixture of water and ethanol, to precipitate proteins and larger polysaccharides.

-

Clarification : The mixture is centrifuged or filtered to remove solid particles.

-

Solid-Phase Extraction (SPE) : For complex matrices, an SPE step using a graphitized carbon cartridge may be employed to remove interfering compounds and enrich the oligosaccharide fraction. The cartridge is first conditioned with an organic solvent (e.g., acetonitrile/water) and then equilibrated with water. The sample is loaded, washed, and the oligosaccharides are eluted with a higher concentration of the organic solvent.

-

Derivatization (for GC-MS) : For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the hydroxyl groups of the sugar must be derivatized to increase volatility. A common method is trimethylsilylation, where the dried extract is reacted with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane) to form trimethylsilyloxime (TMSO) derivatives.[1]

B. Analytical Techniques:

-

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) : This is a highly sensitive and specific method for carbohydrate analysis that does not require derivatization.

-

Principle : At high pH, carbohydrates are partially ionized and can be separated on a strong anion-exchange column. Detection is achieved by measuring the electrical current generated by the oxidation of the carbohydrates on a gold electrode surface using a repeating sequence of potentials (pulsed amperometry).

-

Typical Conditions :

-

Column : A dedicated carbohydrate column (e.g., Dionex CarboPac series).

-

Mobile Phase : A gradient of sodium hydroxide and sodium acetate.

-

Detection : Pulsed Amperometric Detector with a gold working electrode.

-

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique provides excellent separation and structural information, but requires derivatization.[1]

-

Principle : Derivatized sugars are volatilized and separated based on their boiling points and interactions with the GC column stationary phase. The separated compounds are then ionized and fragmented in the mass spectrometer, producing a characteristic mass spectrum for identification.

-

Identification : this compound is identified by comparing its retention time and mass spectrum to that of a derivatized commercial standard. The mass spectrum for the TMSO derivative of this compound is characterized by specific mass-to-charge ratio (m/z) ions, such as 319, 73, 147, 217, 361, and 205.[1]

-

-

High-Performance Liquid Chromatography (HPLC) : HPLC is also used, often with a refractive index (RI) or evaporative light scattering detector (ELSD).[2]

-

Principle : Separation is typically achieved using an amino-propyl bonded silica column (for normal-phase or hydrophilic interaction chromatography) with an acetonitrile/water mobile phase.

-

Application : While less sensitive than HPAEC-PAD, HPLC-RI is suitable for analyzing samples with higher concentrations of this compound or for purity assessment of standards.[2]

-

Experimental Workflow Diagram

Biochemical Significance and Signaling Pathway Involvement

For drug development professionals, the most significant biochemical action of this compound is its role as a specific inhibitor of α-glucosidase I.[1][2]

Inhibition of Glucosidase I in N-linked Glycoprotein Processing: Glucosidase I is an enzyme located in the endoplasmic reticulum (ER) that catalyzes the first step in the processing of N-linked oligosaccharides. It specifically cleaves the terminal α-1,2-linked glucose residue from the Glc₃Man₉(GlcNAc)₂ precursor that is transferred onto newly synthesized polypeptides.[2] This trimming is a critical quality control step that allows glycoproteins to fold correctly and interact with ER chaperones like calnexin and calreticulin.

By inhibiting glucosidase I, this compound can prevent the removal of this terminal glucose, thereby disrupting the glycoprotein folding and maturation pathway.[2] This mechanism is of interest in antiviral research, as many viral envelope proteins are glycoproteins that rely on the host cell's folding machinery. Inhibitors of glucosidases have demonstrated antiviral activity by causing the misfolding of these viral proteins.[1]

Signaling Pathway Diagram

Conclusion

This compound is a naturally occurring disaccharide with promising health benefits, found predominantly in honey and certain fermented foods like sake.[4][6] However, its natural concentrations are generally too low for viable commercial extraction, leading the industry to focus on enzymatic synthesis.[1][5] For researchers, the detection of this compound in food matrices relies on advanced chromatographic techniques such as HPAEC-PAD and GC-MS. For professionals in drug development, the specific inhibitory effect of this compound on α-glucosidase I presents a noteworthy mechanism for interfering with glycoprotein processing, a pathway with potential therapeutic applications, particularly in antiviral strategies.[1][2] Further research into scalable production and clinical evaluation is necessary to fully realize the potential of this rare sugar.

References

- 1. WO2015036637A1 - Method for the synthesis of this compound and the application thereof in the production of food and pharmaceutical compositions - Google Patents [patents.google.com]

- 2. This compound = 98 HPLC 2140-29-6 [sigmaaldrich.com]

- 3. This compound | 2140-29-6 | OK05039 | Biosynth [biosynth.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. techex.in [techex.in]

- 7. Koji, The Magic Ingredient in Sake — The Koji Club [thekojiclub.com]

- 8. Acute effects of traditional Japanese alcohol beverages on blood glucose and polysomnography levels in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isomaltooligosaccharide - Wikipedia [en.wikipedia.org]

- 10. Biocatalytic Synthesis of the Rare Sugar this compound: Process Scale-Up and Application Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

The Microbial Synthesis of Kojibiose: A Technical Guide to Biosynthetic Pathways

An In-depth Examination for Researchers and Drug Development Professionals

Kojibiose, a rare disaccharide composed of two glucose units linked by an α-1,2-glycosidic bond, is gaining significant interest in the pharmaceutical and nutraceutical industries for its potential as a low-calorie sweetener, prebiotic, and its role as an α-glucosidase inhibitor.[1] Unlike its ubiquitous isomer maltose (α-1,4-linked), this compound is not readily found in nature, making microbial biosynthesis the most viable route for its large-scale production. This technical guide provides a comprehensive overview of the known enzymatic pathways for this compound synthesis in microorganisms, presenting key quantitative data, detailed experimental protocols, and visual representations of the biosynthetic and experimental workflows.

Core Biosynthetic Pathways

The microbial production of this compound is primarily achieved through the action of specific glycoside hydrolases and phosphorylases that catalyze transglycosylation reactions. Several key enzymatic strategies have been developed, each with distinct advantages and challenges in terms of substrate specificity, yield, and downstream processing.

Sucrose Phosphorylase-Mediated Synthesis

Sucrose phosphorylase (SPase; EC 2.4.1.7) from microorganisms such as Bifidobacterium adolescentis has emerged as a highly efficient biocatalyst for this compound synthesis.[2][3] This enzyme catalyzes the reversible phosphorolysis of sucrose to glucose-1-phosphate and fructose. In the presence of a suitable acceptor molecule, such as glucose, SPase can transfer the glucosyl moiety from sucrose to the acceptor, forming a new glycosidic bond. The synthesis of this compound occurs via a transglycosylation reaction where glucose acts as the acceptor.[3]

A significant challenge in this pathway is the concurrent production of maltose. However, protein engineering efforts have led to the development of SPase variants with improved regioselectivity towards the formation of the α-1,2 linkage, thereby enhancing this compound yield.[2][4]

Quantitative Data for Sucrose Phosphorylase-Mediated Synthesis

| Microorganism/Enzyme Variant | Substrates | Product Concentration/Yield | Purity | Reference |

| Bifidobacterium adolescentis L341I_Q345S SPase | 500 mM Sucrose, 500 mM Glucose | 350 mM this compound | >99.5% (after purification) | [5] |

| Bifidobacterium adolescentis SPase variants | Sucrose, Glucose | Kilogram scale production | 99.8% (crystalline) | [2][6] |

Dextransucrase and β-Galactosidase Two-Step Enzymatic Cascade

A multi-step enzymatic process utilizing dextransucrase from Leuconostoc mesenteroides and β-galactosidase from Kluyveromyces lactis offers an alternative route using inexpensive and readily available substrates like sucrose and lactose.[1][6][7] In the first step, dextransucrase catalyzes the synthesis of 4'-galactosyl-kojibiose from sucrose and lactose. Subsequently, the galactose moiety is cleaved by β-galactosidase to yield this compound.[1][7]

This process can achieve a moderately high yield, and purification strategies involving yeast treatment to remove residual monosaccharides and sucrose have been successfully employed.[6][7]

Quantitative Data for Dextransucrase and β-Galactosidase Pathway

| Enzyme System | Substrates | Intermediate Product | Final Yield (this compound) | Purity | Reference |

| Dextransucrase (L. mesenteroides) & β-Galactosidase (K. lactis) | Sucrose, Lactose | 4'-galactosyl-kojibiose | 38% (by weight of initial lactose) | 65% to ≥99% (depending on purification) | [1][6][7] |

| Dextransucrase & recombinant β-Galactosidase (E. coli) | Table sugar, Jaggery, Cane molasses, Liquid whey | 2-α-d-glucopyranosyl-lactose (4-galactosyl-kojibiose) | ~90% conversion of intermediate | Not specified | [6] |

This compound Phosphorylase-Mediated Synthesis

This compound phosphorylase (KPase; EC 2.4.1.230) is a key enzyme in the natural degradation of this compound.[1] However, the reversible nature of the reaction allows for the synthesis of this compound from β-D-glucose-1-phosphate (β-G1P) and glucose.[1][8][9] This enzyme has been identified in various bacteria, including Thermoanaerobacter brockii and has been characterized in hyperthermophilic archaea like Pyrococcus sp..[10] While highly specific, the cost and stability of the sugar-phosphate donor can be a limiting factor for large-scale industrial applications.

Quantitative Data for this compound Phosphorylase Activity

| Microorganism | Substrates for Synthesis | Km (Glucose) | Optimal Temperature | Reference |

| Pyrococcus sp. strain ST04 | β-D-glucose-1-phosphate, Glucose | 36.8 ± 4.61 mM | 90°C | [10] |

| Escherichia coli K-12 (YcjT) | β-D-glucose-1-phosphate, D-glucose | Not specified for synthesis | Not specified | [9] |

Other Enzymatic Approaches

Other enzymes, such as α-glucosidases, have also been reported to synthesize this compound through their transglycosylation activity.[3][11] However, these methods often suffer from low yields and the production of numerous by-products, making purification challenging and costly.[3]

Visualizing the Pathways and Workflows

To facilitate a clearer understanding of the biosynthetic routes and experimental procedures, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

The following sections provide synthesized protocols for the key enzymatic synthesis methods based on published literature.

Protocol 1: this compound Synthesis using Sucrose Phosphorylase

This protocol is based on the optimization of transglycosylation reactions for this compound synthesis.[12]

1. Enzyme Preparation:

-

Obtain crude sucrose phosphorylase (SPase) from the fermentation broth of a suitable microorganism (e.g., Bifidobacterium adolescentis).

-

The enzyme solution can be prepared by centrifugation of the fermentation broth.

2. Reaction Mixture Preparation:

-

Prepare a reaction mixture containing:

-

Sucrose (e.g., 0.2 M)

-

Glucose (e.g., 0.1 M)

-

50 mM MOPS buffer (pH 6.7)

-

3. Enzymatic Reaction:

-

Initiate the reaction by adding the crude SPase solution (e.g., 0.02 U/mg of total substrates).

-

Incubate the reaction mixture at a controlled temperature (e.g., 55 °C) for a predetermined duration (e.g., 30 hours or until equilibrium is reached).

-

Monitor the reaction progress by taking samples at different time intervals for HPLC analysis.

4. Reaction Termination:

-

Terminate the reaction by boiling the mixture for 10 minutes.

-

Centrifuge the mixture at 12,000 g for 20 minutes to remove precipitated proteins and cell debris.

5. Optimization (Optional):

-

pH: Evaluate the effect of pH in the range of 5.5–8.0.

-

Temperature: Assess the impact of reaction temperatures from 40 °C to 60 °C.

-

Substrate Ratio: Vary the concentrations and ratios of sucrose and glucose to maximize this compound yield.

Protocol 2: Two-Step Synthesis using Dextransucrase and β-Galactosidase

This protocol is a composite based on the described multi-enzyme system.[1][6][7][13]

Step 1: Synthesis of 4'-galactosyl-kojibiose

1. Enzyme and Substrate Preparation:

-

Use purified dextransucrase from Leuconostoc mesenteroides.

-

Prepare a solution with sucrose and lactose as substrates in appropriate concentrations.

2. Enzymatic Reaction:

-

Incubate the substrates with dextransucrase under optimal conditions for the enzyme.

-

Monitor the formation of the trisaccharide 4'-galactosyl-kojibiose using analytical techniques like HPLC.

3. Heat Inactivation:

-

Stop the enzymatic reaction by boiling the mixture.

Step 2: Hydrolysis to this compound

1. pH Adjustment and Second Enzyme Addition:

-

Adjust the pH of the heat-inactivated sample to the optimal range for β-galactosidase.

-

Add purified β-galactosidase (e.g., from Kluyveromyces lactis).

2. Hydrolysis Reaction:

-

Incubate the mixture at the optimal temperature for β-galactosidase (e.g., 37 °C) for a sufficient duration (e.g., 4 hours) to ensure complete hydrolysis of the trisaccharide.

3. Downstream Processing:

-

Yeast Treatment: Add Saccharomyces cerevisiae to the reaction mixture to metabolize residual monosaccharides (glucose, fructose, galactose) and sucrose.[1][6][7] Incubate at 30 °C.

-

Purification:

-

Crystallization: Obtain crystalline this compound from the purified solution.

Protocol 3: Product Analysis by High-Performance Liquid Chromatography (HPLC)

1. Sample Preparation:

-

Dilute the reaction samples with ultrapure water.

-

Filter the samples through a 0.22 µm syringe filter before injection.

2. HPLC System and Conditions:

-

Column: Use a carbohydrate analysis column (e.g., Aminex HPX-87C).

-

Mobile Phase: Degassed ultrapure water.

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 85 °C.

-

Detector: Refractive Index (RI) detector.

3. Quantification:

-

Prepare standard curves for all substrates (sucrose, glucose, lactose) and products (this compound, fructose, galactose, maltose).

-

Calculate the concentration of each compound in the samples based on the peak areas and the standard curves.

Conclusion

The microbial biosynthesis of this compound presents a promising avenue for the sustainable and scalable production of this rare sugar. While several enzymatic pathways have been successfully demonstrated, the sucrose phosphorylase-based method, particularly with engineered enzyme variants, appears to be one of the most efficient in terms of yield and process simplicity. The two-step dextransucrase and β-galactosidase system offers the advantage of utilizing low-cost feedstocks. Further research into novel microbial sources of highly selective and stable enzymes, coupled with optimized fermentation and downstream processing, will be crucial for the commercial viability of this compound and its applications in the food and pharmaceutical sectors. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore and advance the microbial production of this compound.

References

- 1. Bacterial α-Diglucoside Metabolism: Perspectives and Potential for Biotechnology and Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biocatalytic Synthesis of the Rare Sugar this compound: Process Scale-Up and Application Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advancements in the Heterologous Expression of Sucrose Phosphorylase and Its Molecular Modification for the Synthesis of Glycosylated Products [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]

- 6. researchgate.net [researchgate.net]

- 7. A sustainable biotechnological process for the efficient synthesis of this compound - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Enzymatic synthesis of kojioligosaccharides using this compound phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of a this compound Phosphorylase in Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. researchgate.net [researchgate.net]

- 12. Optimization of transglycosylation reactions for this compound synthesis [bio-protocol.org]

- 13. birac.nic.in [birac.nic.in]

A Technical Guide to the Biological Functions and Physiological Effects of Kojibiose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kojibiose (2-O-α-D-glucopyranosyl-D-glucose) is a rare, naturally occurring disaccharide found in small quantities in honey, sake, and beer.[1][2][3] Classified as a functional glucobiose, it is composed of two glucose units linked by an α-1,2 glycosidic bond.[4][5] Unlike common dietary sugars such as sucrose and maltose, this compound exhibits unique physiological properties stemming from its resistance to digestion by human gastrointestinal enzymes.[6][7] This resistance allows it to reach the colon largely intact, where it can be metabolized by the gut microbiota, leading to a range of biological effects.[1][7] In recent years, advances in enzymatic synthesis have made this compound more accessible for research, fueling significant interest in its potential applications as a prebiotic, a low-calorie sweetener, and a modulator of metabolic and inflammatory processes.[8][9][10] This guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its metabolic fate, physiological functions, and the experimental methodologies used to elucidate these properties.

Metabolism and Digestibility

The defining characteristic of this compound is its low digestibility in the upper gastrointestinal tract. The α-1,2 glycosidic linkage is largely resistant to hydrolysis by human salivary and pancreatic α-amylases and brush border enzymes like sucrase-isomaltase and maltase-glucoamylase.[6][9]

Comparative In Vitro Digestion

Studies using Caco-2 intestinal cell models demonstrate that this compound is digested at a significantly slower rate than maltose.[11] While maltose exposure leads to a pronounced increase in glucose concentration in the cellular environment, this compound exposure results in stable glucose levels over time, suggesting a delayed and intermediate rate of glucose release.[4][11] This slow digestion is a key factor in its reduced metabolic impact and lower glycemic effect compared to conventional sugars.[11][12]

Bacterial Catabolism

While resistant to human enzymes, this compound serves as a carbon source for specific gut bacteria.[1] The primary pathway for its metabolism in bacteria involves a two-step enzymatic process. First, This compound Phosphorylase (KP) , a glycoside hydrolase family 65 (GH65) enzyme, catalyzes the phosphorolysis of this compound into glucose and β-glucose-1-phosphate (β-G1P).[13][14][15] Subsequently, β-phosphoglucomutase (β-PGM) converts β-G1P into glucose-6-phosphate (G6P), which can then enter the glycolysis pathway for energy production.[13][14] This pathway has been identified in various bacteria, including hyperthermophilic archaea and E. coli.[13][14]

Caption: Bacterial catabolic pathway for this compound.

Table 1: Kinetic Parameters of this compound-Metabolizing Enzymes

| Enzyme | Organism | Substrate | K_m (mM) | k_cat (s⁻¹) | Catalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹) | Reference |

| This compound Phosphorylase (PsKP) | Pyrococcus sp. ST04 | This compound | 2.53 ± 0.21 | - | - | [13] |

| This compound Phosphorylase (PsKP) | Pyrococcus sp. ST04 | Phosphate | 1.34 ± 0.04 | - | - | [13] |

| This compound Phosphorylase (YcjT) | Escherichia coli K-12 | This compound | 1.05 | 1.1 | 1.12 x 10³ | [14] |

| This compound Hydrolase (MmGH) | Meiothermus mutuester | This compound | 0.77 ± 0.01 | 9.9 ± 0.3 | 1.3 x 10⁴ | [15] |

Prebiotic Effects and Modulation of Gut Microbiota

As a poorly digested carbohydrate, this compound functions as a prebiotic, selectively promoting the growth and activity of beneficial gut microorganisms.[1][2][7]

Stimulation of Beneficial Bacteria

Single-culture studies and complex community incubations have shown that this compound can be utilized as a sole carbon source by several key gut genera, including Bifidobacterium, Lactobacillus, and Bacteroides.[1] In animal models, this compound feeding has been shown to increase the abundance of Bifidobacterium spp. and Bacteroides spp.[3] Furthermore, α1,2-linked disaccharides like this compound tend to be bifidogenic, stimulating the proliferation of these beneficial microbes.[16]

Production of Short-Chain Fatty Acids (SCFAs)

Fermentation of this compound by the gut microbiota leads to the production of SCFAs, such as butyrate and propionate.[8][9][16] These metabolites are crucial for host health, serving as an energy source for colonocytes, modulating immune responses, and strengthening the gut barrier. This compound-supplemented feed has been shown to result in significantly higher levels of butyrate and propionate in vivo.[16]

Caption: Logical relationship of this compound's prebiotic effect.

Systemic Physiological Effects

Beyond the gut, the metabolic products of this compound and its influence on the microbiota exert systemic physiological effects, particularly on inflammation and metabolic homeostasis.

Hepatoprotective and Anti-inflammatory Effects

This compound has demonstrated significant potential in ameliorating metabolic and inflammatory stress in the liver. In a hyperglycaemic rat model where liver injury was induced by arachidic acid (ARa), daily supplementation with this compound mitigated the severity of hepatic alterations.[3][17]

Key findings include:

-

Reduced Liver Inflammation: this compound supplementation ameliorated the ARa-induced increase in the liver-to-body weight ratio and reduced the infiltration of intrahepatic macrophages by 11%.[3][17]

-

Normalized Metabolic Markers: It normalized plasma levels of triglycerides (TAG) and N-acyl-phosphatidylethanolamine.[3][17]

-

Modulation of Gene Expression: In animals fed this compound, the expression of Toll-like receptor 4 (TLR4), a key mediator of innate immune responses, was not elevated by ARa administration. Additionally, the expression of PPARα, a regulator of fatty acid metabolism, was significantly increased.[3]

Table 2: Effects of this compound on Metabolic and Inflammatory Parameters in ARa-Induced Hyperglycaemic Rats

| Parameter | Control (STZ) | ARa Treatment | ARa + this compound Treatment | Reference |

| Serum Glucose (mg/dL) | 245 ± 25 | 321 ± 21 | 309 ± 29 | [3] |

| Serum TAG (mg/dL) | 102 ± 11 | 255 ± 31 | 119 ± 18 | [3] |

| Liver/Body Weight (%) | 3.6 ± 0.2 | 4.3 ± 0.2 | 3.7 ± 0.2 | [3] |

| Intrahepatic Macrophages (%) | 24.1 ± 1.8 | 35.2 ± 2.6 | 26.5 ± 2.1 | [3] |

| Data presented as mean ± SEM. STZ (streptozotocin) used to induce hyperglycemia; ARa (arachidic acid) used to induce liver injury. |

Glucose Homeostasis

Due to its slow digestion, this compound has a reduced impact on postprandial blood glucose levels compared to rapidly absorbed sugars.[11] This delayed glucose release suggests a lower glycemic index, which is a beneficial characteristic for managing blood sugar levels, particularly in the context of metabolic disorders like type 2 diabetes.[11][18] While direct clinical trials in humans are limited, in vitro models and animal studies consistently support this potential.[9][11]

Other Biological Functions

Low Cariogenicity

Dental caries are largely driven by the fermentation of dietary sugars by oral bacteria, such as Streptococcus mutans, which produces acid that demineralizes tooth enamel. This compound is significantly less metabolizable by oral microbiota compared to sucrose and even trehalose.[19] Incubations with human salivary bacteria showed that while sucrose and trehalose caused a major shift toward cariogenic streptococcal communities, this compound maintained a microbial composition similar to the original inoculum.[16][19] This suggests this compound has low cariogenic properties and could be a tooth-friendly sugar substitute.[7][19]

α-Glucosidase Inhibition

This compound has been identified as an inhibitor of α-glucosidases.[1][20] Specifically, it can inhibit glucosidase I, an enzyme involved in the processing of N-linked glycoproteins by trimming terminal glucose residues.[18] This inhibitory action could have therapeutic implications, as α-glucosidase inhibitors are a class of drugs used to treat type 2 diabetes by delaying carbohydrate digestion.[18]

Key Experimental Methodologies

Protocol 1: In Vitro Digestion and Metabolism using Caco-2/HepG2 Co-Culture Model

-

Objective: To assess the rate of disaccharide digestion by intestinal cells and the subsequent metabolic impact on liver cells.[12]

-

Methodology:

-

Cell Culture: Human intestinal Caco-2 cells are seeded on permeable inserts in a transwell system and allowed to differentiate for 21 days to form a polarized monolayer with a functional brush border. Human hepatoma HepG2 cells are cultured in the basolateral compartment.

-

Exposure: Differentiated Caco-2 cells are exposed apically to various disaccharides (e.g., 14 mM this compound, maltose) in the culture medium.

-

Analysis:

-

Digestion Rate: Aliquots are taken from the apical medium at various time points (e.g., 0, 2, 4, 24 hours) and analyzed for glucose concentration using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).[11]

-

Metabolic Activity: Cellular energy production in HepG2 cells is assessed using a resazurin conversion assay, which measures the metabolic reduction of resazurin to the fluorescent resorufin.[12]

-

Fat Accumulation: Hepatic fat accumulation in HepG2 cells (in the presence of an oleic/palmitic acid mixture) is quantified using a fluorescent dye like AdipoRed.[12]

-

-

Caption: Workflow for in vitro digestion and metabolism studies.

Protocol 2: Hyperglycaemic Rat Model for Liver Injury

-

Objective: To evaluate the in vivo effects of this compound supplementation on metabolic and inflammatory parameters in a disease model.[3]

-

Methodology:

-

Animal Model: Hyperglycemia is induced in young rats via a single intraperitoneal injection of streptozotocin (STZ).

-

Dietary Intervention: Animals are divided into groups and fed a standard diet. The treatment groups receive daily oral gavage of:

-

Arachidic acid (ARa) (e.g., 0.3 mg) to induce liver injury.

-

ARa (0.3 mg) plus this compound (KJ) (e.g., 22 mg, ~0.5% w/w diet).

-

-

Study Duration: The feeding regimen is maintained for a period such as 20 days.

-

Sample Collection: At the end of the study, blood serum is collected for biochemical analysis. Livers are excised, weighed, and processed.

-

Analysis:

-

Serum Analysis: Glucose, total triglycerides, and cholesterol are measured using standard enzymatic kits.

-

Flow Cytometry: Intrahepatic immune cell populations (macrophages, T-cells) are isolated from liver tissue and quantified by flow cytometry using specific cell surface markers.

-

Gene Expression: RNA is extracted from liver tissue, and the expression of target genes (e.g., TLR4, PPARα) is quantified using real-time quantitative PCR (RT-qPCR).

-

-

Conclusion and Future Perspectives

This compound is a rare sugar with a compelling profile of biological and physiological activities. Its resistance to digestion, prebiotic properties, anti-inflammatory and hepatoprotective effects, and low cariogenicity position it as a promising functional food ingredient and a potential therapeutic agent. For researchers and drug development professionals, this compound and its derivatives represent a fertile area for investigation. Future research should focus on large-scale human clinical trials to confirm the health benefits observed in preclinical models, particularly concerning glycemic control, management of non-alcoholic fatty liver disease (NAFLD), and modulation of the gut-liver axis. Furthermore, exploring the structure-function relationship of this compound analogues could lead to the development of novel carbohydrates with enhanced therapeutic properties.[21] The continued development of cost-effective, large-scale biotechnological production methods will be critical to unlocking the full commercial and therapeutic potential of this unique disaccharide.[8][9][22]

References

- 1. Bacterial α-Diglucoside Metabolism: Perspectives and Potential for Biotechnology and Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound ameliorates arachidic acid-induced metabolic alterations in hyperglycaemic rats | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Epimerization and Decomposition of this compound and Sophorose by Heat Treatment under Neutral pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. techex.in [techex.in]

- 8. Biocatalytic Synthesis of the Rare Sugar this compound: Process Scale-Up and Application Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound, the sugar of the future | Focus on Belgium [focusonbelgium.be]

- 11. Rare Sugar Metabolism and Impact on Insulin Sensitivity along the Gut–Liver–Muscle Axis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolism and Health Effects of Rare Sugars in a CACO-2/HepG2 Coculture Model [mdpi.com]

- 13. Identification and Characterization of an Archaeal this compound Catabolic Pathway in the Hyperthermophilic Pyrococcus sp. Strain ST04 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of a this compound Phosphorylase in Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of a this compound Hydrolase by Analysis of Specificity-Determining Correlated Positions in Glycoside Hydrolase Family 65 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Modulatory effects of this compound and related disaccharides upon oral and gut microbial digestion [biblio.ugent.be]

- 17. This compound ameliorates arachidic acid-induced metabolic alterations in hyperglycaemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. WO2015036637A1 - Method for the synthesis of this compound and the application thereof in the production of food and pharmaceutical compositions - Google Patents [patents.google.com]

- 19. Oral Microbiota Display Profound Differential Metabolic Kinetics and Community Shifts upon Incubation with Sucrose, Trehalose, this compound, and Xylitol - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound | 2140-29-6 | OK05039 | Biosynth [biosynth.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

The Discovery and Isolation of Kojibiose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kojibiose (2-O-α-D-glucopyranosyl-D-glucose), a disaccharide naturally present in fermented foods and honey, has garnered significant interest in the scientific community for its potential applications in the food and pharmaceutical industries. This technical guide provides an in-depth overview of the discovery, history, and isolation of this compound, with a focus on the evolution of synthesis methodologies from traditional chemical routes to more efficient enzymatic and biotechnological processes. Detailed experimental protocols for key synthesis methods are provided, alongside a quantitative comparison of their respective yields and purities. This guide aims to be a comprehensive resource for researchers and professionals involved in carbohydrate chemistry and drug development.

Discovery and Early Isolation

This compound was first discovered in the early 20th century as a component of "koji," a culture of Aspergillus oryzae on steamed rice used in the production of sake, miso, and soy sauce. Later, it was also identified in honey and as a product of dextran hydrolysis. The initial isolation of this compound from these natural sources was a challenging process, often yielding small quantities with impurities.

Early methods for obtaining this compound involved its isolation from a partial acetolyzate of dextran from Leuconostoc mesenteroides. This chemical approach required a mixture of acetic anhydride, glacial acetic acid, and concentrated sulfuric acid, followed by purification steps that were often tedious and resulted in low overall yields. The complexity and inefficiency of these early chemical extraction and synthesis methods limited the availability of pure this compound for research and commercial applications, paving the way for the development of more efficient enzymatic and biotechnological approaches.

Methodologies for this compound Synthesis and Isolation

The synthesis of this compound has evolved significantly, with a clear shift from complex chemical methods to highly specific and efficient enzymatic processes.

Chemical Synthesis of this compound

Chemical synthesis of disaccharides like this compound is a multi-step process that requires the strategic use of protecting groups to selectively mask hydroxyl groups and ensure the formation of the desired α-(1→2) glycosidic bond. While largely superseded by enzymatic methods for large-scale production, understanding the chemical synthesis provides valuable context to the challenges of carbohydrate chemistry. The Koenigs-Knorr reaction is a classic method that can be adapted for this compound synthesis.

This protocol is a generalized representation and may require optimization.

Step 1: Preparation of the Glycosyl Donor (Acetobromoglucose)

-

Dissolve D-glucose in acetic anhydride and heat in the presence of a catalyst (e.g., sodium acetate) to produce glucose pentaacetate.

-

Treat the glucose pentaacetate with a solution of hydrogen bromide in glacial acetic acid to form 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose).

-

Purify the acetobromoglucose by crystallization.

Step 2: Preparation of the Glycosyl Acceptor (1,3,4,6-Tetra-O-acetyl-D-glucose)

-

Selectively protect the hydroxyl groups of D-glucose, leaving the C2 hydroxyl group free. This is a complex step involving multiple protection and deprotection reactions. For example, start with a protected glucose derivative like methyl 4,6-O-benzylidene-α-D-glucopyranoside, protect the C3 hydroxyl, remove the benzylidene group, selectively protect the C6 and C4 hydroxyls, and then deprotect the C3 hydroxyl.

-

The resulting protected glucose with a free C2-OH will serve as the glycosyl acceptor.

Step 3: Glycosylation (Koenigs-Knorr Reaction)

-

Dissolve the glycosyl acceptor and the acetobromoglucose donor in a dry, inert solvent (e.g., dichloromethane or toluene).

-

Add a promoter, typically a silver salt such as silver carbonate or silver oxide, to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitoring the progress by thin-layer chromatography (TLC).

-

Filter the reaction mixture to remove the silver salts and concentrate the filtrate.

-

Purify the resulting protected disaccharide by column chromatography.

Step 4: Deprotection

-

Treat the purified protected this compound derivative with a base (e.g., sodium methoxide in methanol) to remove the acetyl protecting groups.

-

Neutralize the reaction and purify the final this compound product by crystallization or chromatography.

The multi-step nature, use of toxic reagents, and typically low overall yields make this chemical synthesis route less favorable compared to modern enzymatic methods.

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a more sustainable and efficient alternative to chemical methods, characterized by high specificity, milder reaction conditions, and higher yields.

This biotechnological process utilizes a two-step enzymatic cascade.[1][2]

Step 1: Synthesis of 4-O-β-D-galactopyranosyl-kojibiose

-

Prepare a reaction mixture containing sucrose and lactose in a suitable buffer (e.g., sodium acetate buffer, pH 5.2).

-

Add dextransucrase from Leuconostoc mesenteroides to the mixture.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 24 hours). The dextransucrase catalyzes the transfer of a glucose unit from sucrose to lactose, forming the trisaccharide 4-O-β-D-galactopyranosyl-kojibiose.

-

Inactivate the enzyme by heating the reaction mixture (e.g., 100°C for 5 minutes).

Step 2: Removal of Monosaccharides

-

Cool the reaction mixture and add Saccharomyces cerevisiae (baker's yeast) to remove residual monosaccharides (fructose, glucose, galactose) and sucrose through fermentation.

-

Incubate the mixture under conditions suitable for yeast fermentation.

Step 3: Hydrolysis to this compound

-

Remove the yeast cells by centrifugation or filtration.

-

Adjust the pH of the supernatant to the optimal range for β-galactosidase activity (e.g., pH 7.0).

-

Add β-galactosidase from Kluyveromyces lactis to the mixture.

-

Incubate the reaction to allow for the hydrolysis of 4-O-β-D-galactopyranosyl-kojibiose into this compound and galactose.

Step 4: Purification

-

The final product can be purified to varying degrees. An extended yeast treatment can yield this compound with a purity of around 65%.[1]

-

For higher purity (≥99%), preparative liquid chromatography can be employed.[1]

This method utilizes a sucrose phosphorylase, often an engineered variant, for a highly efficient synthesis of this compound.[3][4]

Step 1: Enzymatic Synthesis

-

Prepare a reaction mixture containing sucrose and glucose in a suitable buffer.

-

Add a sucrose phosphorylase variant, such as L341I_Q345S from Bifidobacterium adolescentis, which shows high selectivity for this compound synthesis.[3]

-

Incubate the reaction at an optimal temperature (e.g., 55°C). The enzyme catalyzes the transfer of the glucosyl moiety from sucrose to glucose, forming this compound.

Step 2: Purification

-

Yeast Treatment: Add baker's yeast (Saccharomyces cerevisiae) to the reaction mixture to remove residual glucose, sucrose, and the fructose byproduct.[3]

-

Crystallization: Concentrate the solution after yeast treatment and cool it to induce crystallization of this compound.[3]

-

The resulting crystals can be washed with a solvent like ethanol to achieve high purity.[3]

Quantitative Data and Comparison

The following tables summarize the quantitative data from the different synthesis methods, highlighting the advantages of the enzymatic approaches.

Table 1: Comparison of this compound Synthesis Methods

| Method | Key Enzymes/Reagents | Substrates | Yield | Purity | Scale | Reference(s) |

| Chemical Synthesis | Acetobromoglucose, Protected Glucose, Silver Carbonate | D-Glucose | Low (typically <20%) | Variable, requires extensive purification | Lab scale | General knowledge |

| Enzymatic (Dextransucrase) | Dextransucrase, β-Galactosidase | Sucrose, Lactose | 38% (with respect to lactose) | 65% to ≥99% | Scalable | [1] |

| Enzymatic (Sucrose Phosphorylase) | Sucrose Phosphorylase (engineered) | Sucrose, Glucose | High (up to 74%) | >99.5% | Kilogram scale | [3][4][5] |

Visualizing the Synthesis Workflows

The following diagrams, generated using the DOT language, illustrate the workflows of the enzymatic synthesis processes.

References

- 1. A sustainable biotechnological process for the efficient synthesis of this compound - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Biocatalytic Synthesis of the Rare Sugar this compound: Process Scale-Up and Application Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An Improved Helferich Method for the α/β-Stereoselective Synthesis of 4-Methylumbelliferyl Glycosides for the Detection of Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

The Prebiotic Potential of Kojibiose: A Technical Guide for Researchers

Executive Summary

Kojibiose, a rare disaccharide composed of two glucose molecules linked by an α-1,2 glycosidic bond, is emerging as a promising prebiotic candidate. Unlike sucrose, its unique linkage makes it resistant to digestion by human enzymes in the upper gastrointestinal tract, allowing it to reach the colon largely intact. There, it is selectively fermented by beneficial gut microbiota, leading to the production of health-promoting metabolites, primarily short-chain fatty acids (SCFAs). This technical guide synthesizes the current scientific evidence on the prebiotic effects of this compound, detailing its impact on microbial composition and SCFA production. It provides an overview of the experimental protocols used for its evaluation and outlines the potential signaling pathways through which it may confer health benefits. This document is intended for researchers, scientists, and drug development professionals interested in the development of novel prebiotics and functional food ingredients.

Introduction to this compound

This compound (2-O-α-D-glucopyranosyl-D-glucose) is a naturally occurring disaccharide found in small quantities in honey, sake, and koji extracts[1]. Its α-1,2 glycosidic linkage is distinct from the α-1,2 linkage in sucrose and is not readily hydrolyzed by human salivary or pancreatic amylases[2]. This resistance to digestion is a key characteristic of prebiotics, which are defined as substrates that are selectively utilized by host microorganisms conferring a health benefit. Evidence suggests that this compound consumption can modulate the gut microbiota, promoting the growth of beneficial bacteria and leading to the production of SCFAs, which have a wide range of positive physiological effects[2][3][4].

Metabolism of this compound by Gut Microbiota

Upon reaching the colon, this compound serves as a fermentable substrate for specific gut microbes. Several studies have demonstrated that various bacterial species possess the enzymatic machinery to metabolize this compound.

-

Bacterial Utilization : Single culture studies have shown that bacteria from the genera Bifidobacterium, Lactobacillus, Clostridium, Bacteroides, and Eubacterium can utilize this compound as a sole carbon source[5].

-

Enzymatic Degradation : The breakdown of this compound is primarily carried out by this compound phosphorylase, an enzyme belonging to the Glycoside Hydrolase (GH) family 65[5]. This enzyme catalyzes the phosphorolysis of this compound into D-glucose and β-D-glucose-1-phosphate[5]. Some Lactobacillus species and Actinomyces viscosus have been found to possess enzymes from the GH65 and GH15 families, respectively, which are associated with this compound metabolism[6].

Effects on Gut Microbiota Composition

In vitro and animal studies have demonstrated the selective modulation of gut microbial communities following this compound consumption. This compound has been shown to have a strong bifidogenic effect, meaning it selectively stimulates the growth of Bifidobacterium species[3][7].

A study using a Simulator of the Human Intestinal Microbial Ecosystem (SHIME) found that long-term exposure to a this compound-supplemented medium led to a higher abundance of Enterococcus, Bifidobacterium, and Klebsiella[2]. Furthermore, conditioning a microbial inoculum with this compound was shown to increase its bifidogenic activity[2].

| Study Type | Model | Key Findings on Microbial Composition | Reference |

| In vitro (SHIME) | Human Gut Model | Increased abundance of Enterococcus, Bifidobacterium, and Klebsiella. | [2] |

| In vitro | Fecal Microbiota | High selectivity for Bifidobacterium. | [3][5] |

| In vivo | Hyperglycaemic Rats | Increased Bifidobacterium spp. (by 12%), Bacteroides spp. (by 2%), and Enterobacteriaceae (by 4%). |

Impact on Short-Chain Fatty Acid (SCFA) Production

The fermentation of this compound by gut microbiota leads to the production of SCFAs, which are key mediators of the health benefits associated with prebiotics. The primary SCFAs produced are acetate, propionate, and butyrate.

This compound fermentation has been shown to produce a beneficial SCFA profile, with studies highlighting a significant increase in butyrate and propionate[2][3][4]. Butyrate is the preferred energy source for colonocytes and has anti-inflammatory and anti-carcinogenic properties. Propionate is primarily metabolized in the liver and plays a role in regulating glucose and lipid metabolism. Acetate, the most abundant SCFA, is utilized by various tissues and is a substrate for cholesterol and fatty acid synthesis[5].

| Study Type | Model | Key Findings on SCFA Production | Reference |

| In vitro (SHIME) | Human Gut Model | Significantly high in butyrate and propionate. | [2] |

| In vitro | Fecal Microbiota | Greater acetic acid yields compared to many other disaccharides. | [5] |

| In vitro | Bifidobacterial Cultures | Acetic acid was the main metabolic end-product. |

Experimental Protocols

The prebiotic potential of this compound has been investigated using various in vitro and in vivo models.

In Vitro Batch Culture Fermentation

This method is commonly used to screen the prebiotic potential of various substrates.

-

Inoculum Preparation : A fresh fecal sample from a healthy donor is homogenized in an anaerobic phosphate buffer to create a fecal slurry.

-

Fermentation Medium : A basal nutrient medium is prepared containing peptone, yeast extract, salts, and a reducing agent (e.g., L-cysteine HCl) to maintain anaerobic conditions. The pH is typically adjusted to mimic that of the distal colon (around 6.8).

-

Procedure : The test substrate (this compound) is added to the fermentation vessels containing the medium. The vessels are then inoculated with the fecal slurry and incubated anaerobically at 37°C for a specified period (e.g., 24-48 hours). Samples are collected at various time points for analysis.

-

Analyses :

-

Microbial Composition : DNA is extracted from the samples, and 16S rRNA gene sequencing is performed to determine changes in the microbial community. Quantitative PCR (qPCR) can be used to quantify specific bacterial groups like Bifidobacterium and Lactobacillus.

-

SCFA Analysis : The concentrations of acetate, propionate, and butyrate in the fermentation broth are measured using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Simulator of the Human Intestinal Microbial Ecosystem (SHIME®)

The SHIME® is a dynamic, multi-compartment model of the human gastrointestinal tract that allows for the long-term study of microbial communities under controlled conditions.

-

Model Setup : The model consists of a series of connected vessels simulating the stomach, small intestine, and different regions of the colon (ascending, transverse, and descending). Each vessel is maintained at a specific pH and retention time to mimic physiological conditions.

-

Experimental Procedure : The colon vessels are inoculated with a fecal microbiota from a healthy donor. After a stabilization period, the test compound (this compound) is added to the system with the nutritional medium. The experiment is run for several weeks to observe the adaptation of the microbial community.

-

Sampling and Analysis : Samples are collected from each colon vessel over time to analyze changes in microbial composition and SCFA production, as described for the batch culture fermentation.

Visualizations: Workflows and Pathways

Potential Health Implications

The prebiotic effects of this compound translate into several potential health benefits.

-

Improved Gut Health : By stimulating the growth of beneficial bacteria and increasing the production of butyrate, this compound can help maintain a healthy gut environment, strengthen the intestinal barrier, and reduce inflammation.

-

Metabolic Health : The production of propionate and the potential for this compound to act as an α-glucosidase inhibitor suggest it may play a role in managing blood glucose levels and improving insulin sensitivity[5][7]. Studies in hyperglycaemic rats have shown that this compound can normalize plasma triglyceride levels and ameliorate liver inflammation, indicating a beneficial role in the gut-liver axis[1].

-

Low Cariogenic Potential : Unlike sucrose, this compound is poorly metabolized by oral bacteria, including the primary causative agent of dental caries, Streptococcus mutans. This suggests that this compound is a low-cariogenic sugar and could be used as a sugar substitute in various food products[2][6].

Conclusion and Future Directions

This compound demonstrates significant potential as a novel prebiotic. Its selective fermentation by beneficial gut microbiota, leading to an increase in health-promoting bacteria and the production of a favorable SCFA profile, underscores its value as a functional food ingredient. The available in vitro and animal data are promising, suggesting benefits for gut, metabolic, and oral health.

However, further research is required to fully elucidate its mechanisms of action and to translate these findings to human health. Specifically, well-controlled human clinical trials are needed to establish the optimal dosage, long-term safety, and efficacy of this compound for various health outcomes. Further quantitative studies are also necessary to provide a more detailed understanding of the dose-dependent effects on microbial composition and SCFA production in humans. The continued exploration of this compound is a promising avenue for the development of next-generation prebiotics and functional foods aimed at improving human health through the modulation of the gut microbiome.

References

- 1. Prebiotic oligosaccharides change the concentrations of short-chain fatty acids and the microbial population of mouse bowel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Differential effects of inulin and fructooligosaccharides on gut microbiota composition and glycemic metabolism in overweight/obese and healthy individuals: a randomized, double-blind clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tailoring the natural rare sugars D-tagatose and L-sorbose to produce novel functional carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prebiotic Dietary Fiber and Gut Health: Comparing the in Vitro Fermentations of Beta-Glucan, Inulin and Xylooligosaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Kojibiose: A Technical Guide to a Novel Low-Calorie Sweetener

An In-depth Analysis for Researchers and Food Technologists

Abstract

Kojibiose, a rare disaccharide composed of two glucose molecules linked by an α-1,2 glycosidic bond, is emerging as a promising low-calorie sweetener with significant potential in the food and pharmaceutical industries. Naturally present in small quantities in honey and caramelized glucose, its unique structural configuration confers properties that distinguish it from traditional sugars like sucrose.[1] This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical properties, metabolic fate, and physiological effects. Drawing on current scientific literature, this document details the enzymatic production processes, analyzes its low digestibility and consequent reduced caloric value, and explores its prebiotic activity and impact on gut microbiota. Quantitative data are presented in structured tables for comparative analysis, and key experimental protocols and biological pathways are visualized to provide a thorough resource for researchers, scientists, and professionals in drug and food product development.

Introduction

The rising global prevalence of metabolic disorders such as obesity and type 2 diabetes has intensified the search for sugar substitutes that offer sweetness without the associated caloric burden and adverse health effects.[2][3] this compound (2-O-α-D-glucopyranosyl-D-glucose) is a disaccharide of interest due to its mild sweet taste, low caloric value, and potential prebiotic properties.[1][4] Unlike sucrose, the α-1,2 linkage in this compound is not readily hydrolyzed by human digestive enzymes, leading to reduced glucose absorption in the small intestine.[4][5] This resistance to digestion is central to its low-calorie profile and allows it to reach the large intestine, where it can be selectively fermented by beneficial gut bacteria.[4][6] Recent advancements in biocatalytic synthesis have made larger quantities of high-purity this compound available for research and potential commercialization, overcoming previous limitations of its scarcity.[7][8] This guide synthesizes the current technical knowledge on this compound to support its further investigation and application.

Synthesis and Production

The primary challenge in utilizing this compound has been its efficient and scalable production. While it can be isolated from natural sources like honey, the yields are commercially unviable.[9] Biotechnological methods, particularly enzymatic synthesis, have become the most promising routes for large-scale production.

Enzymatic Synthesis

Cost-effective and scalable synthesis of this compound has been achieved using various enzymatic approaches, primarily involving transglucosylation reactions with sucrose phosphorylase (SPase) or a combination of enzymes.

A notable method utilizes a double mutant (L341I_Q345S) of sucrose phosphorylase from Bifidobacterium adolescentis. This engineered enzyme exhibits high selectivity (>95%) for this compound synthesis from inexpensive substrates like sucrose and glucose.[8][10] Another efficient, sustainable process involves a two-step enzymatic cascade. First, dextransucrase from Leuconostoc mesenteroides synthesizes a galactosyl-derivative of this compound. This is followed by hydrolysis with β-galactosidase from Kluyveromyces lactis to yield this compound.[5][11] This process can achieve a yield of 38% with a purity of up to 99%.[11][12]

The general workflow for enzymatic synthesis and purification is outlined below.

Caption: General workflow for the biotechnological production of high-purity this compound.

Physicochemical and Sensory Properties

This compound is a white, crystalline powder with a molecular formula of C₁₂H₂₂O₁₁ and a molecular weight of 342.30 g/mol .[13] Its sensory profile is characterized by a mild, clean sweet taste.

| Property | Value/Description | Reference(s) |

| Molecular Formula | C₁₂H₂₂O₁₁ | [13] |

| Molecular Weight | 342.30 g/mol | [13] |

| Glycosidic Linkage | α-1,2 | [6] |

| Relative Sweetness | Approximately 15-25% that of sucrose | [14],[15] |

| Caloric Value | Low (due to poor digestibility) | [1],[4] |

| Other Sensory Notes | Varies, but can have a clean taste with few off-flavors | [14],[15] |

Metabolism and Digestibility

The key to this compound's potential as a low-calorie sweetener lies in its metabolic fate within the human digestive system.

Enzymatic Hydrolysis in the Small Intestine

The α-1,2 glycosidic bond of this compound is highly resistant to hydrolysis by human upper gastrointestinal enzymes, such as sucrase-isomaltase.[4][5] In vitro studies using Caco-2 intestinal cells and rat intestinal extracts have demonstrated that this compound is digested at a much slower rate compared to maltose (α-1,4 linkage) and sucrose.[4][16][17] This delayed digestion leads to a significantly reduced release and subsequent absorption of glucose into the bloodstream.[4][7]

| Disaccharide | Relative Digestion Rate | Model System | Reference(s) |

| Maltose | High | Caco-2 cells, Rat Intestine | [16],[17] |

| This compound | Low / Delayed | Caco-2 cells, Rat Intestine | [4],[16] |

| Trehalose | Very Low | Caco-2 cells, Rat Intestine | [16],[17] |

Impact on Glycemic Response

Due to its slow hydrolysis, this compound is expected to have a low glycemic index. Studies in Caco-2 cells show that unlike glucose and maltose, this compound does not cause a significant increase in the extracellular acidification rate (ECAR), a measure of glycolysis.[16] This suggests a reduced metabolic impact and supports its potential use in managing blood glucose levels.[4][16] While human clinical trials are still needed, these in vitro findings strongly indicate a blunted postprandial glycemic response.[4]

Prebiotic Effects and Gut Microbiota Modulation

A significant portion of ingested this compound reaches the colon intact, where it serves as a fermentable substrate for the gut microbiota.[4][6]

Selective Fermentation

In vitro fermentation studies have shown that this compound selectively stimulates the growth of beneficial bacteria, particularly Bifidobacterium and Lactobacillus species.[6][12] This bifidogenic effect is a hallmark of a prebiotic substance. The fermentation of this compound by these bacteria leads to the production of short-chain fatty acids (SCFAs), such as butyrate and propionate.[6][7]

Caption: Fermentation of this compound by gut microbiota and subsequent SCFA production.

Physiological Consequences of Fermentation

The production of SCFAs from this compound fermentation has several potential health benefits:

-

Butyrate: Serves as a primary energy source for colonocytes, strengthening the gut barrier.

-